molecular formula C14H21Cl2NO B1426413 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-29-4

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426413
CAS No.: 1220030-29-4
M. Wt: 290.2 g/mol
InChI Key: DAHOWHDPZRGMPJ-UHFFFAOYSA-N
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Description

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 2-chloro-4-methylphenoxy ethyl side chain. The chlorine and methyl substituents on the phenoxy group influence its electronic and steric properties, impacting solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

3-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHOWHDPZRGMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride (target) with analogs from the evidence:

Compound Name Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Chloro-4-methyl C₁₄H₁₉Cl₂NO* ~304.22 Baseline for comparison
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 Bulkier aryl group; no halogen substituents
3-[2-(2-tert-Butyl-4-chlorophenoxy)ethyl]piperidine HCl 2-tert-Butyl-4-chloro C₁₈H₂₇ClNO•HCl ~353.33 tert-Butyl group increases lipophilicity
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl 3-Trifluoromethyl C₁₄H₁₇F₃NO•HCl ~335.75 CF₃ group enhances electronegativity
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl 4-Bromo-2-methyl C₁₄H₁₉BrClNO 334.68 Bromine substitution increases polarizability
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine HCl 4-(1-Methyl-1-phenylethyl) C₂₂H₃₀ClNO 359.90 Bulky aromatic substituent; high steric hindrance

*Estimated based on structural formula.

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) in the 3-trifluoromethyl analog increases electronegativity, which may improve metabolic stability compared to the target compound’s chloro-methyl group .
Antimicrobial Activity:
  • In a 2014 study, piperidine-linked thiouracil derivatives (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Analogs with halogen substituents (e.g., bromo in 3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine HCl) may exhibit enhanced antimicrobial potency due to increased polarizability and membrane disruption capabilities .
Toxicity Profiles:
  • Acute Toxicity: 4-(Diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure, with delayed effects noted for inhalation or dermal contact .
  • Environmental Impact: Limited ecotoxicological data are available for most analogs, though halogenated compounds (e.g., chloro, bromo) may pose persistence concerns in the environment .

Biological Activity

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro-methylphenoxy group. This unique structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate their activity, leading to various biological effects. The compound may act as an agonist or antagonist depending on the target receptor, which is critical for its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated significant inhibitory effects .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of this compound. For instance:

  • Acetylcholinesterase Inhibition : Research on structurally related compounds has shown IC50 values in the low micromolar range, suggesting potential efficacy in enhancing cholinergic signaling .
  • Cell Viability Assays : Studies assessing cytotoxicity in various cell lines indicate that the compound may have a favorable safety profile, although specific data for this compound remains sparse.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds provides insight into the unique properties of this compound. The following table summarizes key differences:

Compound NameStructure VariationsNotable Activity
This compoundChloro group at position 2Potential AChE inhibitor
4-(4-Chloro-2-methylphenoxy)piperidineChlorine at position 4Moderate AChE inhibition
4-(4-Methoxyphenoxy)piperidine hydrochlorideMethoxy instead of chloro groupLower neuroprotective activity

Future Directions and Research Opportunities

The biological activity of this compound presents numerous avenues for future research:

  • Detailed Mechanistic Studies : Further exploration into the specific pathways affected by this compound will elucidate its full pharmacological profile.
  • In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile before clinical applications can be considered.
  • Structure-Activity Relationship (SAR) Studies : Investigating variations in structure could lead to the development of more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.